molecular formula C16H17NOS B5703687 4-[2-(1-naphthyl)ethanethioyl]morpholine CAS No. 84300-72-1

4-[2-(1-naphthyl)ethanethioyl]morpholine

Cat. No. B5703687
CAS RN: 84300-72-1
M. Wt: 271.4 g/mol
InChI Key: VRSUIPOWWMOBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-naphthyl)ethanethioyl]morpholine, also known as NEM, is a chemical compound commonly used in scientific research. It is a thiol-reactive reagent that is used to modify cysteine residues in proteins. NEM has a wide range of applications in biochemistry and pharmacology, and its mechanism of action has been extensively studied.

Scientific Research Applications

4-[2-(1-naphthyl)ethanethioyl]morpholine is widely used in scientific research as a thiol-reactive reagent. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of cysteine residues in protein structure and function. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also used to label proteins for biochemical and biophysical studies. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine is used to block cysteine residues in protein-protein interactions, which can help researchers understand the mechanisms of protein-protein interactions.

Mechanism of Action

4-[2-(1-naphthyl)ethanethioyl]morpholine reacts with cysteine residues in proteins to form stable thioether bonds. This modification can alter the structure and function of the protein, and can be used to study the role of cysteine residues in protein activity. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also known to react with other thiol-containing molecules, such as glutathione and other small molecules.
Biochemical and Physiological Effects:
4-[2-(1-naphthyl)ethanethioyl]morpholine has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes and other proteins by blocking or altering cysteine residues. 4-[2-(1-naphthyl)ethanethioyl]morpholine has also been shown to have antioxidant activity, and can protect cells from oxidative stress. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine has been used in studies of cellular signaling pathways, and has been shown to affect the activity of certain signaling molecules.

Advantages and Limitations for Lab Experiments

4-[2-(1-naphthyl)ethanethioyl]morpholine has several advantages for use in lab experiments. It is a highly reactive and specific reagent that can modify cysteine residues in proteins with high efficiency. It is also stable and easy to handle in the laboratory. However, 4-[2-(1-naphthyl)ethanethioyl]morpholine has some limitations. It can react with other thiol-containing molecules besides cysteine residues, which can complicate data interpretation. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine can have off-target effects on proteins, which can affect experimental outcomes.

Future Directions

There are many future directions for research involving 4-[2-(1-naphthyl)ethanethioyl]morpholine. One area of interest is the development of new thiol-reactive reagents with improved specificity and efficiency. Another area of research is the use of 4-[2-(1-naphthyl)ethanethioyl]morpholine in studies of protein-protein interactions and cellular signaling pathways. 4-[2-(1-naphthyl)ethanethioyl]morpholine could also be used in studies of oxidative stress and cellular damage. Finally, 4-[2-(1-naphthyl)ethanethioyl]morpholine could be used in drug development, as it has been shown to have antioxidant activity and could be used to protect cells from oxidative damage.

Synthesis Methods

The synthesis of 4-[2-(1-naphthyl)ethanethioyl]morpholine involves the reaction of 1-naphthalenethiol and 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization. The yield of 4-[2-(1-naphthyl)ethanethioyl]morpholine is typically high, and the compound is stable under normal laboratory conditions.

properties

IUPAC Name

1-morpholin-4-yl-2-naphthalen-1-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c19-16(17-8-10-18-11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSUIPOWWMOBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358301
Record name Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-

CAS RN

84300-72-1
Record name Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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